molecular formula C11H16O2 B14590760 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol CAS No. 61445-95-2

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol

Cat. No.: B14590760
CAS No.: 61445-95-2
M. Wt: 180.24 g/mol
InChI Key: RFXLLODLBBMLNA-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol is a complex organic compound characterized by its unique bicyclic structure. This molecule contains a total of 30 bonds, including 14 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 hydroxyl group, and 1 ether group . The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol involves several steps, typically starting with the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and ether groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halides (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol can be compared with other similar compounds, such as:

    2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-2-ol: Differing by the position of the hydroxyl group.

    2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-3-ol: Differing by the position of the hydroxyl group.

Properties

CAS No.

61445-95-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol

InChI

InChI=1S/C11H16O2/c1-8-7-9(2,3)11(12)6-5-10(8,4)13-11/h5-6,12H,1,7H2,2-4H3

InChI Key

RFXLLODLBBMLNA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C)C2(C=CC1(O2)O)C)C

Origin of Product

United States

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